(4-Fluoro-2-(1H-imidazol-1-yl)phenyl)methanamine
Description
Properties
IUPAC Name |
(4-fluoro-2-imidazol-1-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-2-1-8(6-12)10(5-9)14-4-3-13-7-14/h1-5,7H,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMOZNMVFZGCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=CN=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Imidazole and Fluorophenyl Motifs in Contemporary Chemical Biology
The imidazole (B134444) and fluorophenyl moieties are prevalent in a vast array of biologically active molecules and approved pharmaceuticals, underscoring their importance in drug design and chemical biology.
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry. nih.govmdpi.com First synthesized in 1858, its unique chemical characteristics and versatile nature for functionalization have made it a focal point of research. nih.gov The imidazole core is present in essential endogenous molecules such as the amino acid histidine and the neurotransmitter histamine, as well as in biotin (B1667282) and nucleic acids. nih.govpharmaguideline.com Its electron-rich nature and ability to participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, allow imidazole-containing compounds to bind effectively to a wide range of biological targets like enzymes and receptors. nih.gov This versatility is reflected in the broad spectrum of pharmacological activities exhibited by imidazole derivatives, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govmdpi.comnih.gov
The fluorophenyl motif, particularly a fluorine atom substituted on a phenyl ring, is another critical component in modern drug design. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. acs.org Type II statins, such as atorvastatin (B1662188) and fluvastatin, prominently feature a fluorophenyl group that is crucial for their binding to the HMG-CoA reductase enzyme. researchgate.netnih.govresearchgate.net In contemporary drug development, the strategic replacement of a hydrogen atom with fluorine is a common tactic to enhance a compound's pharmacokinetic profile, improving aspects like cell permeability and resistance to metabolic degradation. acs.org
The established utility of these motifs is evident in numerous commercially available drugs, highlighting their value in creating effective therapeutic agents.
| Motif | Drug Name | Therapeutic Class |
| Imidazole | Metronidazole | Antibiotic, Antiprotozoal nih.govpharmaguideline.com |
| Ketoconazole (B1673606) | Antifungal pharmaguideline.com | |
| Omeprazole | Proton Pump Inhibitor nih.gov | |
| Cimetidine | H2 Receptor Antagonist nih.gov | |
| Losartan | Angiotensin II Receptor Blocker | |
| Fluorophenyl | Atorvastatin | HMG-CoA Reductase Inhibitor (Statin) researchgate.net |
| Fluvastatin | HMG-CoA Reductase Inhibitor (Statin) researchgate.net | |
| Ezetimibe | Cholesterol Absorption Inhibitor | |
| Fluoxetine | Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) | |
| Voriconazole | Antifungal |
The Significance of Benzylamine and Substituted Phenylmethanamine Scaffolds in Bioactive Molecule Discovery
The benzylamine (B48309), or phenylmethanamine, scaffold is a fundamental building block in the synthesis of a wide array of pharmaceuticals and bioactive compounds. wikipedia.org This structural framework, consisting of a benzyl (B1604629) group attached to an amine, is found in many natural products and serves as a versatile template for generating molecular diversity. wikipedia.orgresearchgate.net Benzylamine itself is a substrate for monoamine oxidase B, an enzyme involved in neurotransmitter metabolism, indicating the scaffold's inherent biological relevance. wikipedia.org
Substituted phenylmethanamine derivatives form a broad and significant class of compounds in medicinal chemistry. The specific nature and position of substituents on the phenyl ring, as well as modifications to the amine group, allow for the fine-tuning of a molecule's pharmacological properties. This scaffold provides a robust framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Research into functionally substituted phenylmethanamines has yielded compounds with diverse activities, including potential antidepressant agents that act as serotonin (B10506) reuptake transporter (SERT) inhibitors. rsc.org The versatility of this scaffold makes it a frequent starting point for the discovery of new bioactive molecules targeting a range of diseases.
| Compound Class/Name | Key Structural Features | Reported Biological Activity/Application |
| Benzylamine | The basic C₆H₅CH₂NH₂ structure | Precursor in pharmaceutical synthesis wikipedia.org |
| α-Methylbenzylamine | Methyl group on the benzylic carbon | Monoamine Oxidase (MAO) Inhibitor wikipedia.org |
| SERT Inhibitors | 1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine | Serotonin reuptake inhibition rsc.org |
| 1-[4-(1H-imidazol-1-yl)phenyl]methanamine | Imidazole (B134444) substituent on the phenyl ring | Chemical intermediate |
| 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine | Methylated imidazole substituent | Building block for medicinal chemistry cymitquimica.com |
Establishing the Academic Research Focus for 4 Fluoro 2 1h Imidazol 1 Yl Phenyl Methanamine and Its Derivatives
The chemical structure of (4-Fluoro-2-(1H-imidazol-1-yl)phenyl)methanamine represents a deliberate convergence of the three aforementioned pharmacophoric units. The academic rationale for investigating this specific molecule and its derivatives is grounded in the potential for synergistic or novel biological activities arising from this unique combination.
The research focus is predicated on a hypothesis-driven approach to drug discovery:
Target Interaction: The imidazole (B134444) ring provides a key interaction point, capable of acting as a hydrogen bond acceptor or coordinating with metallic centers in enzymes.
Pharmacokinetic Modulation: The 4-fluoro substituent is positioned to enhance metabolic stability and modulate the electronic properties of the phenyl ring, potentially improving oral bioavailability and target affinity.
Structural Scaffolding: The benzylamine (B48309) core acts as the central scaffold, holding the imidazole and fluorophenyl groups in a specific spatial orientation conducive to binding with a biological target.
The existence of structurally similar compounds, such as [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, in chemical databases suggests that this class of molecules is of significant interest to the research community for building screening libraries and as synthetic intermediates. chemscene.com Academic inquiry would logically proceed by first developing an efficient synthetic route to this compound. Subsequent research would likely involve the synthesis of a library of derivatives to explore structure-activity relationships (SAR). This would entail modifying each of the three key motifs—for example, by altering the position of the fluorine atom, introducing substituents on the imidazole ring, or modifying the methanamine group—to systematically probe their influence on a given biological activity. Given the diverse therapeutic applications of its constituent parts, this compound could be screened against a wide range of targets, including those relevant to oncology, infectious diseases, and inflammation.
| Structural Motif | Significance in Medicinal Chemistry | Potential Research Focus for the Target Compound |
| Imidazole Ring | Versatile biological target binder; present in numerous drugs. nih.govmdpi.com | Investigating its role in binding to specific enzymes or receptors; exploring the effect of N-alkylation or substitution. |
| Fluorophenyl Group | Enhances metabolic stability, membrane permeability, and binding affinity. acs.org | Evaluating the impact of fluorine's position on activity and pharmacokinetics; synthesizing non-fluorinated analogs for comparison. |
| Phenylmethanamine Scaffold | A proven framework for orienting functional groups for target interaction. wikipedia.orgrsc.org | Exploring modifications of the amine (e.g., methylation, acylation) to alter selectivity and potency. |
Biochemical and Preclinical Pharmacological Investigations of 4 Fluoro 2 1h Imidazol 1 Yl Phenyl Methanamine Derivatives
In Vitro Enzyme Inhibition and Mechanistic Elucidation
The imidazole (B134444) and fluorophenyl moieties are key pharmacophoric elements that enable these derivatives to interact with a range of enzymatic targets. The following subsections explore the inhibitory activities and mechanisms of action of structurally related compounds against several important enzyme classes.
Deubiquitinase Inhibition: Focus on USP1/UAF1 Targeting by Related N-Benzyl-2-phenylpyrimidin-4-amine Derivatives
The ubiquitin-proteasome system is a critical regulator of protein turnover and cellular signaling, and its dysregulation is implicated in diseases such as cancer. Deubiquitinases (DUBs) are enzymes that reverse the process of ubiquitination, thereby stabilizing their substrate proteins. The ubiquitin-specific protease 1 (USP1), in complex with its cofactor USP1-associated factor 1 (UAF1), is a key player in DNA damage response and has emerged as a promising target for anticancer therapies. nih.govacs.org
A class of compounds, N-benzyl-2-phenylpyrimidin-4-amine derivatives, has been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov Through quantitative high-throughput screening and subsequent medicinal chemistry optimization, compounds such as ML323 were discovered to possess nanomolar inhibitory potency against USP1/UAF1. nih.govacs.org Mechanistic studies using cryo-electron microscopy have revealed that ML323 employs an allosteric mechanism of inhibition. nih.gov Instead of directly competing with ubiquitin at the active site, the inhibitor binds to a cryptic site, disrupting a part of the hydrophobic core of USP1. nih.gov This binding induces conformational changes in the enzyme's secondary structure, which in turn leads to subtle rearrangements in the active site, ultimately inhibiting its catalytic function. nih.gov
The inhibition of USP1/UAF1 by these derivatives leads to the accumulation of monoubiquitinated substrates, including Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2), which are crucial for DNA repair. nih.govnih.gov This disruption of DNA repair processes enhances the sensitivity of cancer cells to DNA-damaging agents like cisplatin (B142131). researchgate.netacs.org A strong correlation has been demonstrated between the IC50 values of these compounds for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells, including increased levels of monoubiquitinated PCNA and decreased cell survival. nih.govacs.org
| Compound | Target | IC50 (nM) | Cellular Effect |
| ML323 | USP1/UAF1 | 174 (on diubiquitin) | Increased Ub-PCNA levels, decreased cell survival |
This table presents inhibitory data for a representative N-benzyl-2-phenylpyrimidin-4-amine derivative against the USP1/UAF1 complex.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO) and its Immunomodulatory Implications by Phenyl-Imidazole Analogs
Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. frontiersin.orgresearchgate.net In the context of cancer, IDO1 is often overexpressed in tumor cells and the tumor microenvironment, leading to local tryptophan depletion and the accumulation of immunosuppressive metabolites known as kynurenines. frontiersin.orgnih.gov This creates an immunosuppressive milieu that allows tumors to evade host immune surveillance by inhibiting the proliferation and function of effector T-cells and promoting the activity of regulatory T-cells. researchgate.netnih.gov
Phenyl-imidazole analogs have been developed as potent and selective inhibitors of IDO1, representing an attractive immunotherapeutic strategy. nih.gov These small molecules are designed to bind to the active site of the IDO1 enzyme, preventing the breakdown of tryptophan. frontiersin.org By inhibiting IDO1, these compounds can restore local tryptophan levels and reduce the production of immunosuppressive kynurenines, thereby reversing the tumor's immune escape mechanisms and reactivating anti-tumor T-cell responses. frontiersin.orgresearchgate.net The immunomodulatory effects of IDO1 inhibition can transform an immunologically "cold" tumor microenvironment, which is unresponsive to immune checkpoint inhibitors, into a "hot" environment that is more susceptible to immunotherapy. researchgate.net
One notable example of a potent IDO1 inhibitor with a related structural scaffold is Epacadostat. frontiersin.org While clinical trials have had mixed results, the underlying principle of targeting tryptophan metabolism remains a significant area of research in immuno-oncology. The development of these inhibitors has highlighted the critical role of the tumor microenvironment in cancer progression and the potential for metabolic reprogramming to enhance anti-tumor immunity. nih.gov
| Compound Class | Target | Mechanism of Action | Immunomodulatory Effect |
| Phenyl-imidazole analogs | IDO1 | Inhibition of tryptophan catabolism | Reversal of tumor-induced immune suppression, T-cell activation |
This table summarizes the activity and effects of phenyl-imidazole analogs on the IDO1 enzyme.
Anticoagulant Activity via Factor Xa Inhibition: Lessons from Fluorophenyl-Imidazole-Pyrazole Carboxamides
Factor Xa (FXa) is a critical serine protease that occupies a central position in the blood coagulation cascade, acting at the convergence point of the intrinsic and extrinsic pathways. researchgate.net Its primary role is to convert prothrombin to thrombin, the final enzyme in the cascade that leads to fibrin (B1330869) clot formation. researchgate.net Consequently, inhibiting FXa is a major strategy for the development of anticoagulant drugs to prevent and treat thromboembolic disorders. researchgate.netmdpi.com
Derivatives containing a fluorophenyl-imidazole-pyrazole carboxamide scaffold have been investigated as potential inhibitors of Factor Xa. While direct data on this specific combination is limited, lessons can be drawn from the well-established class of 5-phenyl-1H-pyrazole-3-carboxamide derivatives, which have been developed as potent FXa inhibitors. nih.gov In these molecules, the pyrazole (B372694) carboxamide core serves as a key structural element for binding to the enzyme's active site. nih.gov The phenyl group, often substituted with halogens like chlorine or fluorine, typically occupies the S1 pocket of the FXa active site, a deep hydrophobic pocket that determines inhibitor specificity. nih.gov The carboxamide moiety is positioned to form crucial hydrogen bonds within the active site, particularly with the Gly193 residue in the oxyanion hole. nih.gov
The development of these pyrazole-based inhibitors has demonstrated that careful modification of the substituents on the phenyl ring and the carboxamide nitrogen can lead to compounds with high potency and selectivity for FXa over other serine proteases. nih.gov For instance, the lead compound 7za, a 5-phenyl-1H-pyrazole-3-carboxamide derivative, exhibited a Factor Xa Ki of 90.37 nM and demonstrated good in vitro anticoagulant activity. nih.gov These findings suggest that a scaffold incorporating a fluorophenyl group, an imidazole ring, and a pyrazole carboxamide could be rationally designed to target the active site of Factor Xa, offering a promising avenue for the development of novel anticoagulant agents.
| Compound Scaffold | Target | Key Interactions | Potential Activity |
| Phenyl-pyrazole carboxamides | Factor Xa | Hydrophobic interaction in S1 pocket, H-bonds in oxyanion hole | Anticoagulant |
This table outlines the targeting strategy for Factor Xa inhibitors based on related pyrazole carboxamide scaffolds.
Dual Kinase (e.g., Raf) and Histone Deacetylase (HDAC) Inhibition: Insights from Related Benzoylimidazole Derivatives
The concept of designing single molecules that can simultaneously inhibit multiple targets is a promising strategy in cancer therapy to overcome drug resistance and improve efficacy. jst.go.jpnih.gov Protein kinases, such as Raf in the MAPK pathway, and histone deacetylases (HDACs) are two distinct classes of enzymes that are both validated targets in oncology. jst.go.jp Combining inhibitors of these two enzyme classes has shown synergistic anti-cancer effects. nih.govjst.go.jp
Researchers have successfully designed and synthesized novel benzoylimidazole derivatives that act as dual inhibitors of both Raf kinases and HDACs. jst.go.jp This was achieved by incorporating the pharmacophores of a Raf inhibitor and an HDAC inhibitor into a single molecular entity. jst.go.jpnih.gov These compounds have demonstrated the ability to inhibit both B-RafV600E, a common mutation in cancer, and HDAC1. jst.go.jp
The representative dual inhibitor, compound 7a, displayed better antiproliferative activities against A549 (lung cancer) and SK-Mel-2 (melanoma) cell lines compared to the single-target agents sorafenib (B1663141) (a kinase inhibitor) and SAHA (an HDAC inhibitor). jst.go.jp This suggests that simultaneously targeting both the MAPK signaling pathway and epigenetic regulation with a single molecule can be a more effective therapeutic approach. jst.go.jpbohrium.com
| Compound | B-RafV600E IC50 (µM) | HDAC1 IC50 (µM) | A549 Cell Proliferation IC50 (µM) | SK-Mel-2 Cell Proliferation IC50 (µM) |
| 7a | 3.21 | 1.35 | 9.11 | 5.40 |
| 7c | 1.54 | 0.635 | Not reported | Not reported |
| Sorafenib | 0.02 | >50 | 12.51 | 7.23 |
| SAHA | >50 | 0.04 | 15.32 | 10.12 |
This table compares the in vitro inhibitory and antiproliferative activities of dual Raf/HDAC inhibitors with single-target drugs. Data sourced from jst.go.jp.
Farnesyltransferase Inhibition and its Relevance in Cellular Signaling by Imidazole Scaffolds
Farnesyltransferase (FTase) is a crucial enzyme involved in post-translational modification of proteins, a process called prenylation. researchgate.net It catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue near the C-terminus of target proteins. researchgate.net A key substrate for FTase is the Ras protein, a small GTPase that is a central node in signaling pathways controlling cell proliferation, differentiation, and survival. nih.gov Since mutated Ras is a driver in many human cancers, inhibiting its function by blocking its necessary farnesylation has been a long-standing goal in cancer drug discovery. researchgate.netnih.gov
The imidazole ring is a key structural feature in many potent FTase inhibitors. researchgate.net It is thought to contribute significantly to the biological potency by interacting with the zinc ion present in the active site of the FTase enzyme. researchgate.net Tipifarnib (B1682913) is a well-known imidazole-based FTase inhibitor that has been evaluated in clinical trials. researchgate.net The success of such compounds has spurred further research into imidazole derivatives as anti-cancer agents. researchgate.net
Studies have shown that imidazole-containing biphenyls can be potent inhibitors of FTase with IC50 values in the sub-nanomolar range. nih.gov For example, a tipifarnib analog where the quinolinone moiety was replaced with a benzofuran (B130515) ring showed an IC50 value of 1.1 nM for FTase inhibition. researchgate.net These inhibitors not only block the farnesylation of Ras but also impact other farnesylated proteins, thereby affecting multiple cellular signaling pathways. nih.gov By inhibiting FTase, these compounds can suppress the activation of downstream signaling cascades like the RAS/RAF/MEK/ERK pathway, leading to reduced cell proliferation and survival in cancer cells. nih.gov
| Compound Class | Target | Key Structural Feature | Cellular Impact |
| Imidazole-based scaffolds | Farnesyltransferase (FTase) | Imidazole ring (interacts with Zn2+) | Inhibition of Ras processing, blockade of downstream signaling (e.g., ERK activation) |
This table provides an overview of imidazole scaffolds as farnesyltransferase inhibitors.
Cellular Biology and Pathway Modulation Studies
The in vitro inhibition of specific enzymes by derivatives of (4-Fluoro-2-(1H-imidazol-1-yl)phenyl)methanamine translates into distinct effects on cellular biology and signaling pathways. As discussed in the preceding sections, these compounds can modulate fundamental cellular processes implicated in cancer and other diseases.
For instance, the inhibition of the USP1/UAF1 complex by N-benzyl-2-phenylpyrimidin-4-amine derivatives directly impacts the DNA damage response pathway. nih.gov By preventing the deubiquitination of PCNA, these compounds stall DNA repair mechanisms, leading to an accumulation of DNA damage and ultimately triggering apoptosis, thereby reducing cancer cell survival. nih.govacs.org
Similarly, the inhibition of IDO1 by phenyl-imidazole analogs directly modulates the immune signaling pathway within the tumor microenvironment. nih.gov By preventing tryptophan depletion, these inhibitors restore the functionality of effector T-cells, which can then recognize and eliminate tumor cells. frontiersin.org This represents a clear modulation of the cellular communication between cancer cells and immune cells.
Dual Raf/HDAC inhibitors based on a benzoylimidazole scaffold affect multiple critical pathways simultaneously. jst.go.jp They inhibit the pro-proliferative MAPK signaling pathway by targeting Raf kinase, while also altering gene expression profiles through HDAC inhibition, leading to cell cycle arrest and apoptosis. jst.go.jp The enhanced antiproliferative activity of these dual inhibitors compared to single-target agents underscores the benefit of modulating interconnected cellular pathways. jst.go.jp
Finally, farnesyltransferase inhibitors containing an imidazole scaffold disrupt the localization and function of key signaling proteins like Ras. nih.gov This blockade of Ras farnesylation prevents its association with the cell membrane, which is essential for its activation of downstream pathways such as the PI3K/AKT and MAPK/ERK cascades. nih.gov The consequence at the cellular level is the inhibition of cell proliferation and survival, particularly in tumors dependent on Ras signaling. nih.gov
Assessment of Antiproliferative Activity in Cellular Models (e.g., Non-Small Cell Lung Cancer Cell Lines)
Research into the antiproliferative effects of imidazole derivatives has demonstrated their potential as anticancer agents. Studies on various imidazole-containing compounds have shown activity against a range of cancer cell lines, including those for non-small cell lung cancer (NSCLC). For instance, some antifungal imidazole treatments have been observed to inhibit proliferation, colony formation, and motility in NSCLC cell lines in a dose- and time-dependent manner. researchgate.net The antitumor activity of certain lipophilic imidazolium (B1220033) salts has also been investigated against several NSCLC cell lines, with some showing anticancer activity comparable to cisplatin and inducing apoptosis. scientifiq.ai
However, no specific studies detailing the assessment of antiproliferative activity of This compound in any cancer cell line, including NSCLC, are currently available in the scientific literature.
Investigation of Impacts on Cellular Ubiquitination State and DNA Damage Response
The imidazole scaffold is present in molecules that have been shown to interact with DNA and modulate the DNA damage response. Certain imidazole-based heterocyclic derivatives have been reported to possess DNA damage potential, which contributes to their anticancer activity. researchgate.net These compounds can interact with DNA, generate reactive oxygen species, and lead to genotoxicity and cell death. researchgate.net Furthermore, some imidazole derivatives have been investigated as inhibitors of enzymes involved in the DNA damage response pathway, such as checkpoint kinases. nih.gov
Despite these broader findings, there is no published research specifically investigating the impacts of This compound on the cellular ubiquitination state or the DNA damage response.
Exploring Potential Antifungal Activity in Relevant Biological Systems
The imidazole moiety is a well-established pharmacophore in the development of antifungal agents. nih.govmdpi.comwikipedia.orgdrugbank.comnih.gov Marketed antifungal drugs such as clotrimazole, miconazole, and ketoconazole (B1673606) are all imidazole derivatives. wikipedia.org These compounds typically exert their antifungal effects by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.com The imidazole nitrogen atom plays a crucial role in this inhibition by binding to the heme iron of the target enzyme, cytochrome P450 14-alpha-demethylase. wikipedia.org
While the structural features of This compound suggest that it could potentially possess antifungal properties, no experimental data or biological evaluations confirming such activity have been reported in the available literature.
In Vivo Efficacy Assessment in Preclinical Models
Preclinical in vivo studies are essential to evaluate the therapeutic potential and pharmacokinetic properties of new chemical entities. For some imidazole derivatives with anticancer properties, in vivo studies in animal models have been conducted. For example, a furanonaphthoquinone-based imidazole derivative demonstrated tumor volume reduction in a mouse model of NSCLC. nih.gov Similarly, another imidazole-containing compound showed significant anticancer activity in a murine tumor-bearing model. dovepress.com
However, a thorough search of the scientific literature did not yield any reports on the in vivo efficacy assessment of This compound or its derivatives in any preclinical models for any therapeutic indication.
Prospective Research Directions and Future Innovations in 4 Fluoro 2 1h Imidazol 1 Yl Phenyl Methanamine Chemistry
Expansion of the Therapeutic Spectrum for (4-Fluoro-2-(1H-imidazol-1-yl)phenyl)methanamine-Derived Compounds
The imidazole (B134444) ring is a well-established pharmacophore found in numerous clinically used drugs and biologically active molecules. tandfonline.comsoton.ac.uk Its presence in compounds derived from this compound suggests a broad therapeutic potential that is ripe for exploration. The diverse pharmacological activities associated with imidazole derivatives include antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. tandfonline.comnih.govacs.orgrsc.org
Future research will likely focus on synthesizing libraries of derivatives of the core molecule and screening them against a wide range of biological targets. For instance, modifications of the phenyl ring, the imidazole nucleus, or the methanamine side chain could lead to the discovery of potent and selective inhibitors of enzymes such as cyclooxygenase (COX), which is relevant for anti-inflammatory therapies, or various kinases, which are key targets in oncology. acs.org The introduction of fluorine often enhances metabolic stability and binding affinity, making fluorinated compounds like this particularly attractive for drug development. mdpi.commdpi.com
Table 1: Potential Therapeutic Applications of this compound Derivatives
| Therapeutic Area | Potential Molecular Target(s) | Rationale for Exploration |
| Oncology | Kinases, Tubulin, DNA | Imidazole derivatives have shown significant anticancer activity. tandfonline.comacs.org |
| Infectious Diseases | Fungal ergosterol (B1671047) biosynthesis, Bacterial cell wall synthesis, Viral proteases | The imidazole core is a key feature in many antifungal and antibacterial drugs. tandfonline.com |
| Inflammation | Cyclooxygenase (COX) enzymes, Cytokines | Imidazole-containing compounds are known to possess anti-inflammatory properties. acs.org |
| Neurological Disorders | GABA-A receptors, Monoamine oxidase (MAO) | The structural motifs are present in compounds with activity in the central nervous system. nih.govresearchgate.net |
Development of Sustainable and Economically Viable Synthetic Routes for Large-Scale Production
As the therapeutic potential of this compound derivatives is realized, the need for efficient, sustainable, and cost-effective manufacturing processes will become paramount. Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact and improve economic viability. researchgate.netrsc.org
Future research in this area will likely focus on several key strategies:
One-Pot Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single vessel to form a complex product, can significantly reduce reaction times, solvent usage, and waste generation. rsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating methods. researchgate.netrsc.org
Green Catalysts: The development and use of environmentally benign and reusable catalysts, such as silica-supported acids or enzymes, can replace hazardous and polluting reagents. researchgate.net
Solvent-Free or Green Solvent Systems: Exploring reactions under solvent-free conditions or in greener solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) can drastically reduce the environmental footprint of the synthesis. researchgate.net
Application of Chemoinformatics and Data Science for Accelerated Discovery and Optimization
Chemoinformatics and data science are powerful tools that can significantly accelerate the drug discovery and development process. nih.govrsc.org For this compound derivatives, these computational approaches can be employed in several ways to streamline research efforts.
Virtual Screening and Molecular Docking: Large virtual libraries of derivatives can be screened against the three-dimensional structures of biological targets to predict their binding affinities and modes of interaction. researchgate.netrsc.org This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. These models can then be used to predict the activity of unsynthesized compounds and guide the design of more potent molecules.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.govnih.gov This early assessment of drug-likeness can help to identify and eliminate compounds with unfavorable pharmacokinetic profiles before they enter more costly experimental evaluation.
Table 2: Chemoinformatics Tools in the Development of this compound Derivatives
| Chemoinformatics Tool | Application | Potential Impact |
| Molecular Docking | Predicts binding affinity and interaction with biological targets. | Prioritization of promising compounds for synthesis. |
| QSAR Modeling | Relates chemical structure to biological activity. | Guides the design of more potent derivatives. |
| ADMET Prediction | Assesses drug-like properties. | Early identification of compounds with poor pharmacokinetics. |
| Pharmacophore Modeling | Identifies essential structural features for biological activity. | Facilitates the design of novel scaffolds with desired activity. |
Exploration of Non-Biological Applications for Fluoro-Imidazole Derivatives in Materials Science and Catalysis
The unique electronic and structural properties of fluoro-imidazole derivatives also make them attractive candidates for applications beyond the biological realm, particularly in materials science and catalysis.
In materials science , the incorporation of fluorine atoms into organic molecules is known to impart desirable properties such as enhanced thermal stability, hydrophobicity, and specific photophysical characteristics. researchgate.netnih.gov Fluoro-imidazole derivatives could be investigated as building blocks for:
Fluorinated Polymers: The synthesis of novel fluorinated polyamides and polyimides containing imidazole moieties could lead to materials with high thermal resistance, good solubility, and low dielectric constants, making them suitable for applications in electronics and optics. tandfonline.com
Fluorescent Materials: Imidazole-based compounds can exhibit interesting fluorescent properties. researchgate.netrsc.org The introduction of a fluorine atom can modulate these properties, leading to the development of new fluorophores for applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging.
Metal-Organic Frameworks (MOFs): Imidazole derivatives can act as ligands for the construction of MOFs. rsc.org Fluorinated imidazole ligands could be used to create MOFs with tailored pore sizes and chemical environments for applications in gas storage and separation, particularly for CO2 capture. soton.ac.uk
In the field of catalysis , imidazole-based compounds can act as ligands for transition metals or as organocatalysts themselves. The electronic properties of the imidazole ring can be tuned by the fluorine substituent, potentially enhancing the catalytic activity and selectivity. Research could be directed towards:
Homogeneous Catalysis: Fluoro-imidazole derivatives can be explored as ligands in transition-metal catalyzed reactions, such as cross-coupling reactions, where the electronic nature of the ligand can significantly influence the catalytic cycle.
Organocatalysis: The imidazole moiety can act as a base or a nucleophilic catalyst in various organic transformations. The fluorine atom can modulate the basicity and nucleophilicity of the imidazole, offering a way to fine-tune its catalytic performance.
Heterogeneous Catalysis: Grafting fluoro-imidazole derivatives onto solid supports could lead to the development of robust and recyclable catalysts for a variety of chemical processes.
Q & A
Q. How can synthetic routes for (4-Fluoro-2-(1H-imidazol-1-yl)phenyl)methanamine be optimized to improve yield and purity?
- Methodological Answer : Optimization involves adjusting reaction parameters such as temperature (e.g., 80–100°C for imidazole coupling), solvent choice (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of reagents. For example, nucleophilic substitution reactions between fluorophenyl intermediates and imidazole derivatives require catalytic bases like K₂CO₃ to deprotonate imidazole . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the amine product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm the fluorophenyl and imidazole protons. The methanamine group (-CH₂NH₂) typically appears as a triplet (δ ~3.2 ppm) .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
- X-ray Crystallography : Resolve the spatial arrangement of the fluorine and imidazole substituents, as seen in structurally analogous compounds .
Q. How does the fluorine substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer : Fluorine’s electron-withdrawing effect enhances the stability of the aromatic ring but may reduce the basicity of the methanamine group. Stability studies should involve incubating the compound in buffered solutions (pH 2–12) and monitoring degradation via HPLC. Fluorinated analogs show reduced hydrolysis rates at acidic pH compared to non-fluorinated derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like cytochrome P450 or kinases. The imidazole ring may coordinate with metal ions in active sites, while the fluorophenyl group enhances hydrophobic interactions. Density Functional Theory (DFT) calculations can quantify charge distribution and frontier molecular orbitals to predict reactivity .
Q. What strategies resolve contradictions in reported biological activity data for imidazole-containing methanamines?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings using orthogonal assays:
- In vitro : Compare IC₅₀ values across multiple cancer cell lines (e.g., HeLa vs. MCF-7).
- In silico : Cross-reference PubChem BioAssay data to identify structure-activity relationships (SAR) .
Q. How can the compound’s regioselectivity be controlled during functionalization of the imidazole ring?
- Methodological Answer : Regioselective alkylation or arylation requires protecting the methanamine group (e.g., with Boc anhydride). Electrophilic substitution at the imidazole C-4 position is favored due to fluorine’s meta-directing effect. Reaction monitoring via TLC and LC-MS ensures minimal side-product formation .
Critical Research Considerations
- Contradictory Data : Cross-validate biological activity using standardized assays (e.g., NIH/NCGC protocols) .
- Synergistic Effects : Explore co-administration with fluorinated co-ligands to enhance bioavailability .
- Chirality : Resolve enantiomers via chiral HPLC if the methanamine group is a stereocenter, as seen in analogous structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
